4-(4-Phenylpiperazin-1-yl)butanoic acid
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Overview
Description
4-(4-Phenylpiperazin-1-yl)butanoic acid is a synthetic compound belonging to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with a butanoic acid derivative. One common method includes the use of 4-phenylpiperazine and 4-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group or the piperazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid, while reduction can produce 4-(4-phenylpiperazin-1-yl)butanol .
Scientific Research Applications
4-(4-Phenylpiperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: The compound is utilized in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin. The compound may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid: This compound is structurally similar but contains an additional oxo group.
4-(4-Methylpiperazin-1-yl)butanoic acid: This derivative has a methyl group instead of a phenyl group on the piperazine ring
Uniqueness
4-(4-Phenylpiperazin-1-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group enhances its ability to interact with certain receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXISIOZCJFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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